molecular formula C15H23N3O2 B5323638 2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide

2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide

Cat. No.: B5323638
M. Wt: 277.36 g/mol
InChI Key: OQAIJCXGQTZZMO-UHFFFAOYSA-N
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Description

2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide is an organic compound with a complex structure It belongs to the class of amides and is characterized by the presence of a propanamide group attached to a phenyl ring, which is further substituted with methyl and isopropylcarbamoylamino groups

Properties

IUPAC Name

2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-9(2)14(19)17-12-8-6-7-11(5)13(12)18-15(20)16-10(3)4/h6-10H,1-5H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAIJCXGQTZZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)C)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide typically involves multi-step organic reactions. One common method involves the acylation of aniline derivatives with propanoyl chloride, followed by the introduction of isopropylcarbamoylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or phenyl derivatives.

Scientific Research Applications

2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 3-phenyl-N-methyl-: Similar structure but lacks the isopropylcarbamoylamino group.

    2-methylpropanamide: Simpler structure with fewer substituents.

    Anilides: A broad class of compounds with similar amide functional groups.

Uniqueness

2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylcarbamoylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

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